molecular formula C13H22O2 B2522919 ethyl (2E,4E)-3-methyldeca-2,4-dienoate CAS No. 176702-57-1

ethyl (2E,4E)-3-methyldeca-2,4-dienoate

Cat. No.: B2522919
CAS No.: 176702-57-1
M. Wt: 210.317
InChI Key: YRQJIUOOFAIEPX-HULFFUFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E,4E)-3-methyldeca-2,4-dienoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a conjugated diene system, which can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E,4E)-3-methyldeca-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid like sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4E)-3-methyldeca-2,4-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2E,4E)-3-methyldeca-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2E,4E)-3-methyldeca-2,4-dienoate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases, leading to the formation of alcohols and carboxylic acids. These products can then participate in further metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E,4E)-3-methyldeca-2,4-dienoate is unique due to its specific conjugated diene system and the presence of a methyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

ethyl (2E,4E)-3-methyldeca-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-4-6-7-8-9-10-12(3)11-13(14)15-5-2/h9-11H,4-8H2,1-3H3/b10-9+,12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQJIUOOFAIEPX-HULFFUFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=C/C(=O)OCC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.